An In-Depth Technical Guide to Myristonitrile: Chemical Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to Myristonitrile: Chemical Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristonitrile, also known by its IUPAC name tetradecanenitrile, is a long-chain aliphatic nitrile.[1][2][3] As a member of the nitrile family, it possesses a terminal cyano group (-C≡N), which imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectroscopic characterization, applications, and safety considerations of myristonitrile, with a particular focus on its relevance to the fields of chemical research and drug development.
Chemical Structure and Formula
Myristonitrile is characterized by a fourteen-carbon alkyl chain with a nitrile functional group at one terminus.[4] This structure imparts both hydrophobic (the long alkyl chain) and polar (the nitrile group) characteristics to the molecule.
Molecular Formula: C₁₄H₂₇N[1][2][3]
Synonyms: Tetradecanenitrile, 1-Cyanotridecane, Tridecyl Cyanide, Myristyl nitrile.[1][2][3][4]
Below is a 2D representation of the chemical structure of myristonitrile.
Caption: 2D Chemical Structure of Myristonitrile (Tetradecanenitrile)
Physicochemical Properties
The physical and chemical properties of myristonitrile are largely dictated by its long alkyl chain and the polar nitrile group. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Weight | 209.37 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 19 °C | |
| Boiling Point | 226-227 °C at 100 mmHg | |
| Density | 0.830 g/mL | |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
| Refractive Index | 1.4415 |
Synthesis of Myristonitrile
The synthesis of long-chain aliphatic nitriles like myristonitrile can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
Common Synthetic Pathways:
-
Nucleophilic Substitution of Alkyl Halides (Kolbe Nitrile Synthesis): This is a classical and widely used method for the preparation of nitriles. It involves the reaction of an appropriate alkyl halide (e.g., 1-bromotridecane or 1-chlorotridecane) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[5] The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone to facilitate the Sₙ2 reaction mechanism.[6]
-
Dehydration of Primary Amides: Myristonitrile can also be synthesized by the dehydration of myristamide (tetradecanamide). Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[5] This method is particularly useful when the corresponding primary amide is readily available.
The following diagram illustrates a generalized workflow for the synthesis of myristonitrile via the Kolbe nitrile synthesis.
Caption: Generalized workflow for the synthesis of myristonitrile.
Applications in Research and Drug Development
While specific, large-scale applications of myristonitrile in drug development are not extensively documented in publicly available literature, its chemical nature as a long-chain nitrile makes it a versatile intermediate in organic synthesis. The nitrile functionality is a key pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further molecular elaboration.[7]
Potential applications of myristonitrile in a research and development context include:
-
Synthesis of Bioactive Molecules: The nitrile group can be readily hydrolyzed to a carboxylic acid (myristic acid), reduced to a primary amine (tetradecylamine), or reacted with Grignard reagents to form ketones. These transformations allow for the introduction of the long C14 alkyl chain into more complex molecular scaffolds, which can be of interest in the development of lipids, surfactants, and other molecules with tailored hydrophobic properties.
-
Intermediate for Heterocycle Synthesis: Nitriles are common precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals.[8]
-
Probing Hydrophobic Interactions: The long, unbranched alkyl chain of myristonitrile can be incorporated into molecular probes designed to study hydrophobic pockets in proteins or other biological macromolecules.
Spectroscopic Characterization
The structural elucidation and purity assessment of myristonitrile are typically performed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of myristonitrile is the sharp, intense absorption band corresponding to the C≡N stretching vibration. This peak typically appears in the region of 2260-2240 cm⁻¹ for saturated aliphatic nitriles.[9] The presence of this strong absorption is a clear indicator of the nitrile functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of myristonitrile is expected to be relatively simple. The protons on the carbon adjacent to the nitrile group (α-protons) will appear as a triplet at approximately 2.3 ppm. The protons of the long methylene chain will resonate as a complex multiplet in the range of 1.2-1.6 ppm, and the terminal methyl protons will appear as a triplet at around 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the nitrile carbon at around 119-121 ppm.[10] The carbons of the alkyl chain will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
The electron ionization mass spectrum of long-chain aliphatic nitriles often exhibits a weak or absent molecular ion peak (M⁺). However, a characteristic [M-1]⁺ peak, resulting from the loss of an alpha-hydrogen, is frequently observed.[11] A notable fragmentation for straight-chain nitriles with seven or more carbons is the formation of a fragment at m/z 97.[11] Other significant fragments arise from the cleavage of the alkyl chain.
Caption: Common fragmentation pathways for myristonitrile in mass spectrometry.
Safety and Handling
Myristonitrile is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[12] Appropriate safety precautions must be taken when handling this chemical.
-
GHS Classification:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[12]
-
P270: Do not eat, drink or smoke when using this product.[12]
-
P273: Avoid release to the environment.[12]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]
-
P330: Rinse mouth.[12]
-
P391: Collect spillage.[12]
-
P501: Dispose of contents/container to an approved waste disposal plant.[12]
-
It is essential to handle myristonitrile in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, flush with copious amounts of water. If swallowed, seek immediate medical attention.
References
-
National Institute of Standards and Technology. (n.d.). Tetradecanenitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecanenitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecanenitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
DC Chemicals. (2025, November 10). Tetradecanenitrile MSDS. Retrieved from [Link]
-
PubChem. (n.d.). Tetradecanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tetradecenamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tridecanenitrile, 98%. Retrieved from [Link]
-
PubChemLite. (n.d.). Tetradecanenitrile (C14H27N). Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecanenitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic synthesis of terminal aliphatic nitriles bearing a.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetradecanenitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (1964). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 36(7), 1410-1415. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Notes- Aliphatic Nitriles from Alkyl Chlorides. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis. Retrieved from [Link]
-
GalChimia. (2008, January 1). Nitrile synthesis by tandem cyanation/alkylation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]
-
PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). Retrieved from [Link]
-
Advanced Organic Synthesis. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Retrieved from [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
MDPI. (2025, August 7). Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. Retrieved from [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubMed. (2022, November 2). The Renaissance of Organo Nitriles in Organic Synthesis. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. Tetradecanenitrile [webbook.nist.gov]
- 2. Tetradecanenitrile [webbook.nist.gov]
- 3. Tetradecanenitrile | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 629-63-0: Tetradecanenitrile | CymitQuimica [cymitquimica.com]
- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 7. scribd.com [scribd.com]
- 8. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. GCMS Section 6.17 [people.whitman.edu]
- 12. Tetradecanenitrile|MSDS [dcchemicals.com]
